Doravirine

説明

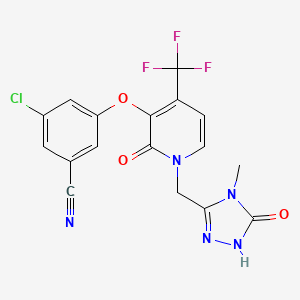

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAOVIPSKUPPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158386 | |

| Record name | Doravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338225-97-0 | |

| Record name | Doravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doravirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Doravirine on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. Its unique resistance profile and favorable safety make it a critical component in modern antiretroviral therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's potent inhibition of HIV-1 reverse transcriptase (RT), detailing its binding kinetics, interaction with the enzyme's allosteric site, and its activity against clinically relevant resistant variants. This document synthesizes quantitative data from biochemical and virological assays, outlines detailed experimental methodologies, and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents with improved efficacy, safety, and resistance profiles. The HIV-1 reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This essential role makes RT a prime target for antiretroviral drugs.

This compound (formerly MK-1439) is a pyridinone-based NNRTI that has demonstrated potent and broad-spectrum activity against HIV-1.[2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are competitive inhibitors that bind to the enzyme's active site, NNRTIs are non-competitive inhibitors that bind to a distinct, allosteric hydrophobic pocket located approximately 10 Å from the polymerase active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[5] this compound was rationally designed to exhibit a high barrier to resistance and maintain activity against common NNRTI resistance mutations that compromise the efficacy of older agents in this class.[6]

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Its mechanism of action involves binding to the NNRTI binding pocket (NNIBP), a hydrophobic pocket within the p66 subunit of the RT heterodimer.[4] This binding event induces conformational changes that distort the geometry of the polymerase active site, thereby preventing the efficient binding and polymerization of deoxynucleoside triphosphates (dNTPs) and ultimately halting DNA synthesis.[4][5]

Allosteric Inhibition Pathway

The binding of this compound to the NNIBP triggers a series of conformational changes that are transmitted to the polymerase active site. This allosteric communication is crucial for its inhibitory effect.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been extensively evaluated in biochemical and cell-based assays against wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutants.

Biochemical Inhibition of HIV-1 Reverse Transcriptase

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against recombinant HIV-1 RT enzymes.

| HIV-1 RT Variant | This compound IC50 (nM) | Reference |

| Wild-Type | 12 | [1] |

| K103N | 9.7 | [1] |

| Y181C | 9.7 | [1] |

| E138K/M184I | ~2.4-fold increase vs WT | [2] |

Antiviral Activity in Cell Culture

The 50% effective concentrations (EC50) of this compound against various HIV-1 strains in cell-based assays are presented below.

| HIV-1 Strain/Mutant | This compound EC50 (nM) | Fold Change vs WT | Reference |

| Wild-Type (Subtype B) | 12.0 (in 100% NHS) | 1.0 | [7] |

| Primary Isolates (Subtype B, median) | 4.1 | - | [7] |

| K103N | 21 (in 100% NHS) | 1.75 | [8] |

| Y181C | 31 (in 100% NHS) | 2.58 | [8] |

| K103N/Y181C | 33 (in 100% NHS) | 2.75 | [8] |

| V106A | - | 3.4 - 70 | [7] |

| Y188L | - | >100 | [9] |

| F227C | - | 3.4 - 70 | [7] |

| M230L | - | 3.4 - 70 | [7] |

NHS: Normal Human Serum

Resistance Profile

A key feature of this compound is its distinct resistance profile compared to earlier NNRTIs.

In Vitro Resistance Selection

Resistance selection studies have identified characteristic mutation pathways that confer resistance to this compound.

Clinical Resistance

In clinical trials, the development of resistance to this compound has been infrequent.[10] The most commonly observed resistance-associated mutations (RAMs) in patients experiencing virologic failure on this compound-containing regimens were V106A/I/M and F227C.[10] Notably, common NNRTI RAMs such as K103N and Y181C do not confer significant resistance to this compound.[8]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant HIV-1 RT.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A synthetic template-primer, such as a Cy5-labeled 17-mer primer and a 21-mer template, is used.[2]

-

Reaction Mixture: The enzymatic reaction is typically carried out in a buffer containing 50 mM Tris-HCl (pH 8.3), 3 mM MgCl2, and 10 mM DTT.[2] The reaction mixture includes the template-primer, a specific dNTP (e.g., 1 µM dATP), and varying concentrations of this compound.[2]

-

Enzyme Reaction: The reaction is initiated by the addition of the RT enzyme.

-

Quenching and Analysis: The reaction is stopped, and the products are analyzed, for example, by gel electrophoresis and fluorescence imaging to quantify the extent of primer extension.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vitro Resistance Selection Assay

Objective: To identify the genetic pathways to this compound resistance in cell culture.

Methodology:

-

Cell Culture and Virus: A suitable cell line, such as MT4-GFP cells, is used.[5][11] Cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI).[5][11]

-

Drug Escalation: The infected cells are cultured in the presence of escalating concentrations of this compound, starting from the 95% effective concentration (EC95).[5][11]

-

Monitoring Viral Replication: Viral replication is monitored, for example, by observing the expression of a reporter gene like green fluorescent protein (GFP).[5]

-

Virus Passage: When viral breakthrough is observed at a given drug concentration, the culture supernatant is harvested and used to infect fresh cells with a higher concentration of this compound.[5]

-

Genotypic Analysis: The proviral DNA from resistant cell cultures is sequenced to identify mutations in the reverse transcriptase gene.

Structural Basis of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of this compound in complex with HIV-1 RT and a DNA template-primer.[12][13] These structures reveal the precise interactions of this compound within the NNIBP and the resulting conformational changes in the enzyme.

The binding of this compound repositions key residues in the NNIBP, leading to a distortion of the "primer grip" and the YMDD motif, which are critical for the correct positioning of the template-primer and the incoming dNTP.[12] This structural disruption provides a molecular explanation for the potent inhibition of RT's polymerase activity.

Conclusion

This compound is a highly effective NNRTI with a mechanism of action centered on the allosteric inhibition of HIV-1 reverse transcriptase. Its potent activity against both wild-type and common NNRTI-resistant strains of HIV-1 is supported by extensive biochemical and virological data. The unique resistance profile of this compound, characterized by a high genetic barrier to the development of clinically significant resistance, underscores its importance in the current landscape of antiretroviral therapy. The detailed understanding of its mechanism of action, as elucidated by structural and functional studies, provides a solid foundation for its clinical use and for the future design of next-generation antiretroviral agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Review of this compound Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 8. This compound Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential role of this compound for the treatment of HIV-1-infected persons with transmitted drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. habcentral.habcommunity.com [habcentral.habcommunity.com]

- 11. In vitro resistance selection with this compound (MK-1439), a novel nonnucleoside reverse transcriptase inhibitor with distinct mutation development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Binding Site of Doravirine on HIV-1 Reverse Transcriptase

This technical guide provides a comprehensive overview of the molecular interactions between the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound and its target, the HIV-1 reverse transcriptase (RT). It details the binding site, quantitative metrics of inhibition, the impact of resistance mutations, and the experimental protocols used for its characterization.

Introduction: Mechanism of Action

This compound is a potent, next-generation pyridinone NNRTI used in the treatment of HIV-1 infection.[1][2][3] Like other drugs in its class, this compound functions as an allosteric, non-competitive inhibitor of HIV-1 RT.[1][4] It binds to a distinct, hydrophobic pocket on the enzyme, approximately 10 Å away from the polymerase active site.[1][5][6] This binding induces a conformational change in the reverse transcriptase, disrupting the catalytic site and inhibiting the conversion of the viral RNA genome into DNA, thereby halting the viral replication process.[1][4] this compound does not inhibit human cellular DNA polymerases α, β, and γ.[2][7]

The NNRTI Binding Pocket and this compound Interaction

This compound binds to the NNRTI binding pocket (NNIBP) located within the p66 subunit of the RT heterodimer.[1][8] This pocket is primarily hydrophobic. Structural studies, including cryo-electron microscopy (cryo-EM), have elucidated the interactions between this compound and the amino acid residues lining this pocket.[9][10][11] The binding of this compound alters the positioning of key structural elements of the RT, such as the "primer grip," which ultimately places the enzyme in a non-productive state for DNA synthesis.[10][11]

While specific residue interactions are determined through high-resolution structural data (e.g., PDB code: 4NCG), the binding generally involves a network of hydrophobic and polar contacts with residues that are critical for the pocket's integrity and the inhibitor's efficacy.[8]

Caption: Conceptual diagram of this compound within the NNRTI binding pocket of HIV-1 RT.

Quantitative Analysis of this compound Activity

This compound's potency has been quantified against both wild-type (WT) HIV-1 and strains carrying common NNRTI resistance-associated mutations (RAMs). Its unique profile is highlighted by its retained activity against mutants like K103N and Y181C.[12][13][14][15]

| Parameter | Virus Strain | Value | Conditions | Reference |

| EC50 | HIV-1 Subtypes A, B, C, etc. | 0.6 nM to 10 nM | In vitro cell culture | [1] |

| IC50 | Wild-Type HIV-1 | 12 nM | 100% Normal Human Serum (NHS) | [15] |

| IC50 | K103N Mutant | 21 nM | 100% NHS | [15] |

| IC50 | Y181C Mutant | 31 nM | 100% NHS | [15] |

| IC50 | K103N/Y181C Double Mutant | 33 nM | 100% NHS | [15] |

| IC50 | E138K Mutant | 6.2 ± 1.6 nM (Rilpivirine) vs. 1.0 ± 0.27 nM (this compound) | Single round infection assay | [5] |

| IC50 | Y181I Mutant | 8.8 ± 0.12 nM (Rilpivirine) vs. 0.63 ± 0.28 nM (this compound) | Single round infection assay | [5] |

| Absolute Bioavailability | Human | ~64% | Pharmacokinetic study | [1][2] |

| Plasma Protein Binding | Human | ~76% | In vitro | [15] |

Resistance Profile

A key advantage of this compound is its distinct resistance profile compared to other NNRTIs like efavirenz (EFV) and rilpivirine (RPV).[13][16] It was rationally designed to be active against viruses with common NNRTI mutations such as K103N, Y181C, and G190A.[13][14]

However, resistance to this compound can emerge, primarily through a unique pathway. In vitro studies have shown that the V106A or V106M substitution is often the first to be selected.[13][17] Subsequent mutations, such as F227L or L234I, can appear with increasing drug concentrations, leading to higher levels of resistance.[13][18] Despite this, viruses that become resistant to this compound often remain susceptible to efavirenz and rilpivirine, indicating limited cross-resistance.[16][17]

Experimental Protocols

The characterization of this compound's binding site and resistance profile relies on a combination of structural biology, virology, and biochemical assays.

Structural Determination: Cryo-Electron Microscopy (Cryo-EM)

Recent studies have successfully used single-particle cryo-EM to determine the structure of this compound in a ternary complex with HIV-1 RT and a DNA aptamer.[9][10][11]

-

Sample Preparation: A homogenous complex of HIV-1 RT and a high-affinity DNA aptamer is purified using size-exclusion chromatography.[10] this compound is then added in excess to form the RT/DNA/Doravirine ternary complex.

-

Cryo-EM Data Acquisition: The sample is vitrified on EM grids. Data is collected using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Thousands of particle images are picked, aligned, and classified to generate a high-resolution 3D density map of the complex.

-

Model Building: An atomic model of the complex is built into the cryo-EM map, revealing the precise orientation of this compound within the binding pocket and its interactions with surrounding amino acid residues.[9]

In Vitro Resistance Selection Studies

This method is used to identify the genetic pathways to this compound resistance.

-

Cell Culture: A suitable cell line that is susceptible to HIV-1 infection (e.g., MT4-GFP cells) is used.[17]

-

Viral Passage: The cells are infected with wild-type HIV-1 at a low multiplicity of infection and cultured in the presence of a starting concentration of this compound.

-

Dose Escalation: The virus is serially passaged for multiple weeks. As viral replication becomes detectable (indicating the emergence of resistance), the concentration of this compound is gradually increased.[18]

-

Genotypic Analysis: At various time points, viral RNA is extracted from the culture supernatant. The reverse transcriptase gene is amplified by RT-PCR and sequenced to identify mutations associated with resistance.[17]

Phenotypic Drug Susceptibility Assays

These assays quantify the extent to which specific mutations confer resistance to this compound.

-

Virus Production: Recombinant HIV-1 strains are generated, each containing specific mutations in the reverse transcriptase gene (e.g., V106A, K103N).

-

Infection and Inhibition: Target cells are infected with these viral stocks in parallel in 96-well plates containing serial dilutions of this compound.

-

Quantification of Viral Replication: After a set incubation period, the level of viral replication is measured. This can be done by quantifying a reporter gene (like GFP), measuring the amount of viral p24 antigen in the supernatant via ELISA, or using a chemiluminescent RT activity assay.

-

IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each mutant and compared to the IC50 for the wild-type virus. The ratio is reported as the "fold change" in resistance.[14]

Caption: Workflow for characterizing this compound's binding and resistance profile.

Conclusion

The molecular binding of this compound to the HIV-1 reverse transcriptase is a well-characterized allosteric interaction that underpins its potent antiviral activity. Its binding within the NNRTI pocket induces a non-productive enzyme conformation, effectively halting DNA synthesis. Quantitative data confirms its high potency, particularly against common NNRTI-resistant viral strains, which distinguishes it from earlier-generation inhibitors. The primary resistance pathway via the V106 position and the limited cross-resistance with other NNRTIs make this compound a critical component in modern antiretroviral therapy. The combination of structural, virological, and biochemical studies has provided a deep understanding of its mechanism, guiding its clinical application and the ongoing development of future antiretroviral agents.

References

- 1. Pharmaceutical, clinical, and resistance information on this compound, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Rilpivirine and this compound have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. This compound | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. This compound: a new non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of this compound Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

Doravirine: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed by Merck & Co., it is available as a single agent (Pifeltro®) and in a fixed-dose combination with lamivudine and tenofovir disoproxil fumarate (Delstrigo®).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on the experimental methodologies used for their determination.

Chemical Structure and Identification

This compound is a pyridinone derivative with the chemical name 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile.[4] Its structure is characterized by a central pyridinone ring, a trifluoromethyl group, and a substituted benzonitrile moiety.

Figure 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile |

| CAS Number | 1338225-97-0 |

| Molecular Formula | C₁₇H₁₁ClF₃N₅O₃ |

| Molecular Weight | 425.75 g/mol |

| SMILES String | Cn1c(n[nH]c1=O)Cn2ccc(c(c2=O)Oc3cc(cc(c3)Cl)C#N)C(F)(F)F |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. The key properties of this compound are summarized below, along with the experimental protocols for their determination.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method |

| Melting Point | 276-278 °C | USP General Chapter <741> Capillary Method |

| Solubility | Practically insoluble in water. Soluble in DMSO and slightly soluble in Methanol. | Equilibrium solubility method |

| pKa | 9.47 | Potentiometric titration |

| LogP | 2.26 | Shake-flask method |

Experimental Protocols

1. Melting Point Determination (USP <741>)

The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a means of temperature control and measurement.

-

Procedure: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1 °C/min. The temperature at which the substance is first observed to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

2. Solubility Determination

The solubility of this compound in various solvents is determined using the equilibrium solubility method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

3. pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-

pKa Determination (Potentiometric Titration): A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

-

LogP Determination (Shake-Flask Method): A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of this compound in both the n-octanol and water phases are then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust and validated HPLC method is essential for the quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices.

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Protocol: HPLC Method Development and Validation

The development and validation of an HPLC method for this compound should be performed according to the International Council for Harmonisation (ICH) guidelines.

-

Method Development: The chromatographic conditions, including the choice of column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve good resolution, peak shape, and sensitivity for this compound.

-

Validation: The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products of this compound and to establish the stability-indicating nature of the analytical method.

Table 4: Conditions for Forced Degradation Studies of this compound

| Stress Condition | Procedure |

| Acid Hydrolysis | 1 N HCl at 60 °C for 30 minutes |

| Base Hydrolysis | 0.1 N NaOH at room temperature |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | 105 °C for 6 hours |

| Photolytic Degradation | Exposure to UV light (200 watt-hours/m²) |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Solutions of this compound are subjected to the stress conditions outlined in Table 4.

-

Analysis: The stressed samples are analyzed by the validated HPLC method to separate the degradation products from the parent drug. The peak purity of the this compound peak is assessed using a photodiode array (PDA) detector to ensure that it is free from co-eluting impurities.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, NNRTIs bind to an allosteric hydrophobic pocket in the p66 subunit of the RT enzyme, approximately 10 Å away from the active site.[4] This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Caption: Mechanism of action of this compound.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against HIV-1 RT can be determined using a biochemical assay.

-

Materials: Recombinant HIV-1 reverse transcriptase, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and a suitable buffer system.

-

Procedure: The assay is performed in a multi-well plate format. Varying concentrations of this compound are pre-incubated with the HIV-1 RT enzyme. The reverse transcription reaction is initiated by the addition of the template-primer and dNTPs. The reaction is allowed to proceed for a defined period at 37 °C and then stopped. The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the RT activity, is then calculated.

Antiviral Activity

This compound demonstrates potent antiviral activity against wild-type HIV-1 and, importantly, maintains activity against common NNRTI-resistant strains, including those with K103N, Y181C, and G190A mutations.[1]

Table 5: Antiviral Activity of this compound against HIV-1

| Strain | IC₅₀ (nM) |

| Wild-type | 12.0 ± 4.4 |

| K103N mutant | 21 |

| Y181C mutant | 31 |

| K103N/Y181C mutant | 33 |

Experimental Protocol: Cell-Based Antiviral Assay

The antiviral activity of this compound is typically evaluated in cell-based assays using HIV-1 infected cells.

-

Cell Lines: MT-4 cells or peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Procedure: The cells are infected with a known amount of HIV-1. The infected cells are then incubated with serial dilutions of this compound. After a defined incubation period (e.g., 3-5 days), the extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The EC₅₀ value, which is the concentration of this compound that inhibits 50% of viral replication, is then calculated.

Conclusion

This compound is a significant advancement in the treatment of HIV-1 infection, offering a potent and well-tolerated option with a favorable resistance profile. This technical guide has provided a detailed overview of its chemical structure and physicochemical properties, along with the experimental methodologies used for their characterization. A thorough understanding of these fundamental aspects is crucial for researchers and professionals involved in the ongoing development and optimization of antiretroviral therapies.

References

- 1. This compound: a new non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]

- 3. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 4. Pharmaceutical, clinical, and resistance information on this compound, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Safety and Tolerability Profile of Doravirine: A Technical Guide

Doravirine is a novel, non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1] It is approved for use in combination with other antiretroviral agents for adults and adolescents with HIV-1.[2] This technical guide provides an in-depth analysis of the initial safety and tolerability profile of this compound, drawing upon data from key Phase 3 clinical trials. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3][4] It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity.[1] This mechanism effectively halts viral replication within the host cell.[1] A key advantage of this compound is its flexible binding to the reverse transcriptase enzyme, which allows it to remain effective against common mutations that confer resistance to other NNRTIs.[1]

Key Clinical Trial Methodologies

The primary safety and tolerability data for this compound originate from three pivotal Phase 3 clinical trials: DRIVE-FORWARD, DRIVE-AHEAD, and DRIVE-SHIFT. These studies were multicenter, randomized, and active comparator-controlled.[5][6]

DRIVE-FORWARD (NCT02275780)

This was a double-blind, non-inferiority trial that evaluated treatment-naïve adults with HIV-1.[7][8] Participants were randomized 1:1 to receive either this compound (100 mg once daily) or ritonavir-boosted darunavir (DRV+r; 800 mg/100 mg once daily).[8] Both arms received the medication in combination with investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs), either emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) or abacavir/lamivudine (ABC/3TC).[7] The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48.[7] Safety assessments included adverse events and changes in laboratory parameters.[6]

DRIVE-AHEAD (NCT02403674)

This multicenter, double-blind, randomized, active comparator-controlled trial also focused on treatment-naïve adults with HIV-1.[6][9] The study compared a fixed-dose combination of this compound/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) with efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF).[6] Key safety endpoints included the assessment of neuropsychiatric adverse events and changes in fasting lipid profiles.[10]

DRIVE-SHIFT (NCT02397096)

This was a randomized, open-label trial that assessed the efficacy and safety of switching to a this compound-based regimen in virologically suppressed adults with HIV-1.[2][11] Participants were randomized to either switch to a this compound-based fixed-dose combination immediately or after 24 weeks.[12] The study evaluated the maintenance of viral suppression and the overall safety profile following the switch.[2]

Quantitative Safety and Tolerability Data

The following tables summarize the key safety and tolerability findings from the initial Phase 3 trials of this compound.

Table 1: Adverse Events (AEs) and Discontinuations in Treatment-Naïve Patients (Week 96)

| Metric | DRIVE-FORWARD | DRIVE-AHEAD |

| Treatment Arm | DOR + 2 NRTIs | DRV/r + 2 NRTIs |

| Frequency of any AE | 84.6% | 82.8% |

| Serious AEs | 5-7% | ~8% |

| Discontinuation due to AEs | 3% | 7% |

| Drug-related Serious AEs (Week 192) | <1% (n=2/550) | Not Applicable |

| Discontinuation due to drug-related AEs (Week 192) | 1% (n=3/550) | Not Applicable |

Data compiled from multiple sources.[6][11][13][14]

Table 2: Common Adverse Reactions (All Grades, ≥5% in any group)

| Adverse Reaction | DRIVE-FORWARD (DOR) | DRIVE-FORWARD (DRV/r) | DRIVE-AHEAD (DOR/3TC/TDF) | DRIVE-AHEAD (EFV/FTC/TDF) |

| Nausea | 12% | 13% | 7% | 9% |

| Headache | 10% | 9% | 6% | 7% |

| Diarrhea | 8% | 19% | 6% | 8% |

| Dizziness | Not specified | Not specified | 9% | 37% |

| Sleep Disorders/Disturbances | Not specified | Not specified | 12% | 26% |

| Altered Sensorium | Not specified | Not specified | 4% | 8% |

| Abnormal Dreams | Not specified | Not specified | 5% | 5% |

| Fatigue | 6% | 5% | 5% | 6% |

| Abdominal Pain | 5% | 5% | 3% | 4% |

Data compiled from multiple sources.[11][14][15][16][17]

Table 3: Mean Change from Baseline in Fasting Lipids (Week 48)

| Lipid Parameter (mg/dL) | DRIVE-FORWARD (DOR) | DRIVE-FORWARD (DRV/r) |

| LDL-Cholesterol | -4.6 | +9.5 |

| Non-HDL-Cholesterol | -5.4 | +13.7 |

Data compiled from a single source.[11]

Summary of Safety and Tolerability Profile

Initial studies consistently demonstrate that this compound has a favorable safety and tolerability profile.[5][6]

-

General Tolerability : The frequency of adverse events with this compound was comparable to or lower than that of comparator arms, including ritonavir-boosted darunavir and efavirenz.[14] Discontinuation rates due to adverse events were low in the this compound arms.[11]

-

Neuropsychiatric Profile : Compared to efavirenz, this compound was associated with significantly fewer neuropsychiatric adverse events, particularly dizziness, sleep disorders, and altered sensorium.[14]

-

Lipid Profile : this compound demonstrated a superior lipid profile compared to ritonavir-boosted darunavir, with notable reductions in LDL and non-HDL cholesterol from baseline.[11][18]

-

Long-Term Safety : The favorable safety profile observed at 48 and 96 weeks was maintained through 192 weeks in open-label extension studies.[5][13] Serious drug-related adverse events and discontinuations due to such events were rare in the long term.[6][13]

-

Renal and Bone Profile : Participants on this compound showed small decreases in estimated glomerular filtration rates, with no discontinuations due to increased creatinine or renal adverse events.[6][13] The impact on bone density was also a point of observation, particularly when co-administered with tenofovir disoproxil fumarate.[13]

-

Other Laboratory Abnormalities : Increases in liver transaminases (ALT and AST) have been reported, though elevations greater than 5 times the upper limit of normal were infrequent.[15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Efficacy and Safety of this compound-based Regimens by Sex and Race: Long-term Results From Three Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. google.com [google.com]

- 5. Safety and efficacy of this compound as first-line therapy in adults with HIV-1: week 192 results from the open-label extensions of the DRIVE-FORWARD and DRIVE-AHEAD phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. merck.com [merck.com]

- 8. This compound versus ritonavir-boosted darunavir in antiretroviral-naive adults with HIV-1 (DRIVE-FORWARD): 96-week results of a randomised, double-blind, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.regionh.dk [research.regionh.dk]

- 10. researchgate.net [researchgate.net]

- 11. merckconnect.com [merckconnect.com]

- 12. Efficacy and Safety of this compound-based Regimens by Sex and Race: Long-term Results From Three Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Best Use of this compound - Safety and efficacy of this compound as first-line therapy in adults with HIV-1: week 192 results from the open-label extensions of the DRIVE-FORWARD and DRIVE-AHEAD phase 3 trials [natap.org]

- 14. Executive Summary - Clinical Review Report: this compound (Pifeltro) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. merck.com [merck.com]

- 18. Merck reports positive results from Phase III trial of this compound to treat HIV-1 - Clinical Trials Arena [clinicaltrialsarena.com]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Doravirine in T-cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Doravirine (DOR) is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] Its efficacy is contingent upon achieving sufficient intracellular concentrations within target cells, primarily CD4+ T-lymphocytes, to effectively inhibit viral replication. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular pharmacokinetics, focusing on its mechanisms of uptake and subsequent metabolic pathways. We consolidate quantitative data from key studies, detail relevant experimental methodologies, and present visual workflows and pathways to offer a thorough resource for the scientific community.

Cellular Uptake of this compound in T-Cells

The entry of this compound into its target T-cells is a critical first step for its antiretroviral activity. In vitro and clinical studies have elucidated the primary mechanisms governing this process.

Primary Uptake Mechanism: Passive Diffusion

Studies indicate that this compound possesses good passive permeability.[2][3] The primary mechanism for its entry into cells, including lymphocytes, is believed to be passive diffusion across the cell membrane. This is supported by findings that active transport mechanisms are unlikely to play a significant role in its overall disposition.[1] In vitro studies using cryopreserved human hepatocytes showed that a cocktail of transport inhibitors only minimally reduced this compound uptake, suggesting passive permeability is the major driver.[1]

Role of Membrane Transporters

While passive diffusion is dominant, the role of efflux and uptake transporters has been investigated to assess potential drug-drug interactions and resistance mechanisms.

-

P-glycoprotein (P-gp) : this compound has been identified as a P-gp substrate in vitro.[2][4][5] However, clinical data suggest that P-gp efflux does not significantly limit this compound's absorption or contribute to its elimination, likely due to its high permeability overcoming the efflux activity.[2][4][5]

-

Uptake Transporters : this compound is not a substrate of the breast cancer resistance protein (BCRP) or major hepatic uptake transporters like organic anion transporting polypeptide 1B1 (OATP1B1) or OATP1B3.[1][6] This reduces the likelihood of drug interactions with modulators of these transporters.

The diagram below illustrates the predominant mechanism of this compound's entry into a T-cell.

Intracellular Accumulation

Quantitative analysis of this compound concentrations within peripheral blood mononuclear cells (PBMCs), which include T-cells, provides insight into its accumulation at the site of action. A clinical study measured both plasma and intracellular drug levels in patients on this compound-containing regimens.[7][8]

| Parameter | Value (ng/mL) | IC/Plasma Ratio | Reference |

| Overall this compound Plasma Concentration | 768.5 (609.0 - 927.0) | - | [8] |

| Overall this compound Intracellular (IC) Concentration | 1146.7 (875.9 - 1417.6) | - | [8] |

| IC/Plasma Ratio | - | 1.479 (1.256 - 1.702) | [7][8] |

| Data presented as median (95% Confidence Interval). |

The data indicate that this compound accumulates in PBMCs at concentrations approximately 50% higher than in plasma, with an IC/plasma ratio of about 1.5.[7][8] This suggests efficient penetration into its target cells. Interestingly, one study found an inverse correlation between this compound's intracellular concentration and CD4+ T-cell count.[9]

Metabolism of this compound

The elimination of this compound is primarily driven by metabolism, rather than renal excretion of the unchanged drug.[10]

Primary Metabolic Pathway

In vitro and in vivo studies have consistently shown that this compound is a low-clearance drug primarily eliminated through oxidative metabolism.[2][6]

-

Enzymes Involved : The metabolism is mediated predominantly by the cytochrome P450 enzyme CYP3A4 , with a minor contribution from CYP3A5 .[1][2][6] Kinetic studies indicate that CYP3A4 has an approximately 20-fold higher catalytic efficiency for this compound metabolism compared to CYP3A5.[1] This metabolism occurs mainly in the liver and intestine.[1]

-

Major Metabolite : The principal product of this oxidative process is the metabolite M9 , which results from the oxidation of the triazolone ring of the this compound molecule.[4][6] In human mass balance studies, M9 was the most abundant metabolite detected in plasma, accounting for 12.9% of the total circulating drug-related material.[2][5][6]

It is important to note that these metabolic processes describe the systemic clearance of the drug and are not specific to T-cells. The metabolic activity within T-cells themselves is considered negligible compared to the high capacity of the liver.

Experimental Protocols

The characterization of this compound's cellular uptake and metabolism relies on specialized in vitro and clinical methodologies.

Quantification of Intracellular this compound in PBMCs

This protocol outlines the methodology used in clinical studies to determine intracellular drug concentrations in patients.[8][9]

-

Sample Collection : Whole blood samples are collected from patients at specified time points after drug administration (e.g., 12 or 24 hours post-dose).

-

PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, often using CPT Vacutainers containing a density gradient medium and an anticoagulant.

-

Cell Counting and Sizing : Isolated PBMCs are washed, and the total cell number and mean cell volume are determined using an automated cell counter. This is crucial for normalizing the drug amount to a specific number of cells.

-

Drug Extraction : The intracellular drug is extracted from a known number of cells. This typically involves cell lysis using a solvent like methanol, followed by protein precipitation and centrifugation to separate the drug-containing supernatant.

-

Concentration Measurement : The concentration of this compound in the cell lysate (and in parallel-processed plasma samples) is quantified using a validated Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method.

-

Calculation : The intracellular concentration is calculated by dividing the total amount of drug measured in the lysate by the total volume of the cells from which it was extracted.

In Vitro Assessment of Drug Transport

To determine if a compound is a substrate for a specific transporter (e.g., P-gp, OATP1B1), stably transfected cell lines are commonly used.[1]

-

Cell Culture : Cells engineered to overexpress a specific transporter (e.g., HEK293-OATP1B1) and corresponding control cells (mock-transfected) are cultured.

-

Uptake Assay : The cells are incubated with a solution containing the drug (e.g., this compound) at a set concentration and temperature (37°C) for various time points.

-

Analysis : After incubation, the cells are washed and lysed. The amount of intracellular drug is quantified via LC-MS/MS.

-

Interpretation : A significantly higher accumulation of the drug in the transporter-expressing cells compared to control cells indicates it is a substrate. Conversely, similar uptake levels suggest it is not a substrate.[1]

In Vitro Assessment of Drug Metabolism

The enzymes responsible for metabolizing a drug are typically identified using human liver-derived systems.[1]

-

System Preparation : The assay uses either human liver microsomes (which contain a mixture of CYP enzymes) or individual recombinant human CYP enzymes.

-

Incubation : this compound is incubated with the enzyme system and necessary co-factors (e.g., NADPH).

-

Metabolite Identification : Following incubation, the mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites (like M9).

-

Enzyme Kinetics : By varying the drug concentration, key kinetic parameters such as Km and Vmax can be determined for each enzyme, allowing for a calculation of their relative catalytic efficiencies.[1]

Conclusion

The cellular pharmacology of this compound is characterized by two key features: efficient cellular entry and systemic metabolic clearance. Its uptake into target T-cells is dominated by passive diffusion , leading to intracellular concentrations that are modestly higher than those in plasma. This process appears largely independent of major drug uptake transporters. The primary route of elimination for this compound is hepatic metabolism , driven almost entirely by CYP3A4 , which converts it to the main oxidative metabolite, M9. A thorough understanding of these pathways is essential for predicting drug efficacy, anticipating potential drug-drug interactions, and guiding the development of future antiretroviral agents.

References

- 1. In Vitro Evaluation of the Drug Interaction Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the absorption, distribution, metabolism, excretion and mass balance of this compound, a non-nucleoside reverse transcriptase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical, clinical, and resistance information on this compound, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical Pharmacokinetics of the Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor this compound: An Assessment of the Effect of Patient Characteristics and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cicasereports.org [cicasereports.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Analysis of Doravirine in Tablet Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Doravirine in pharmaceutical tablet formulations. The described protocol provides a simple, accurate, and precise method suitable for routine quality control and assay of this compound. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The accurate determination of this compound in its tablet dosage form is crucial for ensuring product quality and therapeutic efficacy. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials

A standard HPLC system equipped with a UV detector is required. The specifics of the columns and reagents used in the development of this method are detailed below.

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector is suitable.[1][2]

-

Chromatographic Column: A C18 stationary phase is used for separation.[1][2][3] Specific examples include:

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Agilent C18 (150 x 4.6 mm, 5µm)[1] | Dionex C18 (250 x 4.6mm, 5µ)[3] | Shim-Pack Solar C18 (4.6x250mm, 5µm)[2] |

| Mobile Phase | 0.01N Potassium dihydrogen phosphate and Acetonitrile (60:40 v/v)[1] | Methanol and 0.05M Potassium dihydrogen phosphate (40:60% v/v)[3] | Acetonitrile and Water (60:40% v/v)[2] |

| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[3] | 1.0 mL/min[2] |

| Detection Wavelength | 210 nm[1] | 306 nm[3] | 324 nm[2] |

| Injection Volume | 10 µL | Not Specified | Not Specified |

| Column Temperature | Ambient | Ambient | Ambient |

| Retention Time | 2.379 min[1] | 5.24 min[3] | 4.920 min[2] |

Preparation of Solutions

-

Condition 1: Prepare a 0.01N solution of potassium dihydrogen phosphate. Mix this solution with acetonitrile in a 60:40 v/v ratio.[1]

-

Condition 2: Prepare a 0.05M solution of potassium dihydrogen phosphate. Mix this solution with methanol in a 60:40 v/v ratio.[3]

-

Condition 3: Mix acetonitrile and water in a 60:40% v/v ratio.[2]

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes prior to use.

Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent (Methanol:Water 50:50 v/v) and sonicate for 10 minutes to dissolve.[1] Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.[1]

From the standard stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the diluent to obtain a final concentration of 100 µg/mL.[1]

Weigh and powder not fewer than ten tablets. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 25 minutes to ensure complete dissolution of the active ingredient.[1] Cool the solution to room temperature and make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter. This will result in a stock solution of 1000 µg/mL.[1] From this filtered solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the diluent to obtain a final concentration of 100 µg/mL.[1]

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Result (Condition 1) | Result (Condition 2) | Result (Condition 3) |

| Linearity Range | 25-150 µg/mL[1] | 200-600 µg/mL[3] | Not Specified |

| Correlation Coefficient (r²) | 0.999[1] | 0.999[3] | Not Specified |

| Accuracy (% Recovery) | 100.13%[1] | Not Specified | 98.56% (as % purity)[2] |

| Precision (%RSD) | < 2%[1] | Not Specified | Not Specified |

| LOD | 0.06 µg/mL[1] | Not Specified | Not Specified |

| LOQ | 0.18 µg/mL[1] | Not Specified | Not Specified |

| Tailing Factor | < 2[1] | Not Specified | 1.142[2] |

| Theoretical Plates | > 2000[1] | Not Specified | 5349[2] |

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound in tablet formulations.

Caption: Workflow for this compound Tablet Analysis.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the routine analysis of this compound in tablet dosage forms. The method's validation in accordance with ICH guidelines ensures its suitability for quality control laboratories. The clear separation of this compound with no interference from common tablet excipients confirms the specificity of the method.

References

Application Notes and Protocols for Determining Doravirine IC50 Values Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), causing a conformational change that inhibits the synthesis of viral DNA.[1] A key parameter for characterizing the antiviral potency of this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. This document provides detailed protocols for two common cell-based assays used to determine the IC50 values of this compound: the MT-4 cell-based assay with an MTT readout and a pseudovirus-based assay using a luciferase reporter system.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not compete with nucleoside triphosphates. Instead, it binds to a non-active site of the enzyme, inducing a conformational change that disrupts the catalytic activity of the polymerase.[1] This mechanism of action is effective against wild-type HIV-1 and certain NNRTI-resistant strains.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: this compound IC50 and Cytotoxicity Values

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against wild-type (WT) and various NNRTI-resistant HIV-1 strains, as well as its 50% cytotoxic concentration (CC50) in relevant cell lines. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

| HIV-1 Strain/Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Wild-Type (WT) | 12 | >100 (MT-4) | >8333 | [2] |

| K103N | 21 | >100 (MT-4) | >4762 | [2] |

| Y181C | 31 | >100 (MT-4) | >3226 | [2] |

| K103N/Y181C | 33 | >100 (MT-4) | >3030 | [2] |

| L100I | 1.14 ± 0.2 | Not Reported | Not Reported | [3] |

| H221Y | 2-5 | Not Reported | Not Reported | [3] |

| Y188L | >100 | Not Reported | Not Reported | [3] |

| E138K | Modest decrease in susceptibility | Not Reported | Not Reported | [3] |

| M230L | >100 | Not Reported | Not Reported | [3] |

| K103N/P225H | >100 | Not Reported | Not Reported | [3] |

| V106A/G190A/F227L | >100 | Not Reported | Not Reported | [3] |

| MT-4 cells | - | >100 | - | [1] |

| TZM-bl cells | - | Not specified | - | |

| HEK293T cells | - | Not specified | - |

Note: Specific CC50 values for this compound in TZM-bl and HEK293T cells were not available in the searched literature. Researchers should determine these values concurrently with IC50 experiments to accurately calculate the Selectivity Index.

Experimental Protocols

MT-4 Cell-Based Assay for this compound IC50 Determination

This protocol describes the determination of this compound's IC50 value in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, using the MTT assay to measure cell viability as an indicator of viral cytopathic effect.

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Figure 2: Experimental workflow for the MT-4 cell-based assay.

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability (>95%). Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

-

Assay Setup:

-

Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well of a 96-well plate.

-

Include cell control wells (cells only, no virus, no drug), virus control wells (cells and virus, no drug), and experimental wells.

-

Add 50 µL of the diluted this compound to the experimental wells. Add 50 µL of medium to the control wells.

-

-

Infection: Add 50 µL of a pre-titered HIV-1 stock to the virus control and experimental wells to achieve a multiplicity of infection (MOI) that results in 80-90% cell death in the virus control wells after 4-5 days.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until the viral cytopathic effect is evident in the virus control wells.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = [(Absorbance of experimental well - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Pseudovirus-Based Assay for this compound IC50 Determination

This assay utilizes single-round infectious pseudoviruses carrying an HIV-1 envelope protein and a luciferase reporter gene. The IC50 is determined by measuring the reduction in luciferase activity in the presence of this compound.

-

HEK293T cells (for pseudovirus production)

-

TZM-bl cells (for infectivity assay)

-

HIV-1 envelope expression plasmid (wild-type or mutant)

-

HIV-1 backbone plasmid (env-deleted, with luciferase reporter gene)

-

Transfection reagent

-

This compound

-

DMEM supplemented with 10% FBS and antibiotics

-

96-well white, solid-bottom microtiter plates

-

Luciferase assay reagent

-

Luminometer

Figure 3: Experimental workflow for the pseudovirus-based assay.

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deleted backbone plasmid using a suitable transfection reagent.

-

Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the infectivity assay.

-

-

Infectivity Assay:

-

Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the TZM-bl cells and add the this compound dilutions.

-

Add the pre-titered pseudovirus to each well. Include virus control wells (cells and virus, no drug) and cell control wells (cells only).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the culture medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.

-

Add the luciferase substrate to each well.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration using the following formula: % Inhibition = [1 - (RLU of experimental well - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100 (RLU = Relative Light Units)

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Cytotoxicity Assay (MTT)

This protocol is for determining the CC50 of this compound, which is essential for calculating the Selectivity Index.

-

The same cell line used for the antiviral assay (e.g., MT-4, TZM-bl, or HEK293T)

-

This compound

-

Culture medium appropriate for the cell line

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include cell control wells with no drug.

-

Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.

-

MTT Assay: Follow steps 6 and 7 of the MT-4 cell-based assay protocol.

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of experimental well / Absorbance of cell control) x 100

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC50 value from the resulting dose-response curve.

-

Conclusion

The provided protocols offer robust and reliable methods for determining the IC50 values of this compound against HIV-1. The choice between the MT-4 cell-based assay and the pseudovirus-based assay will depend on the specific research question, available resources, and the desired throughput. For a comprehensive characterization of this compound's antiviral profile, it is recommended to determine its IC50 against a panel of clinically relevant NNRTI-resistant mutants and to assess its cytotoxicity in the cell lines used for the antiviral assays to establish a reliable Selectivity Index.

References

- 1. Pharmaceutical, clinical, and resistance information on this compound, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PK Data and Dose Selection for Experimental NNRTI, this compound [natap.org]

Application Notes and Protocols for Evaluating Doravirine Efficacy in Treatment-Naive HIV-1 Patients

These application notes provide a comprehensive overview and detailed protocols for the design and implementation of clinical trials to evaluate the efficacy and safety of Doravirine in treatment-naive adult patients with HIV-1 infection. The information is primarily based on the pivotal Phase 3 clinical trials, DRIVE-FORWARD and DRIVE-AHEAD.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.[1][2][3] It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic site.[2] This non-competitive inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle, thereby halting the spread of the virus.[1][2][4] this compound has shown efficacy against common NNRTI-resistant HIV-1 variants in vitro.

Clinical Trial Design: Phase 3 Studies (DRIVE-FORWARD & DRIVE-AHEAD)

The efficacy and safety of this compound in treatment-naive HIV-1 infected adults were primarily established in two large, randomized, double-blind, active-controlled, non-inferiority Phase 3 clinical trials: DRIVE-FORWARD and DRIVE-AHEAD.[5][6]

DRIVE-FORWARD Trial: This study compared the efficacy and safety of this compound (100 mg once daily) with ritonavir-boosted darunavir (DRV+r), each in combination with two nucleoside reverse transcriptase inhibitors (NRTIs), either emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) or abacavir/lamivudine (ABC/3TC).[5][7][8]

DRIVE-AHEAD Trial: This trial evaluated a fixed-dose combination of this compound/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) against efavirenz/emtricitabine/tenofovir disoproxil fumarate (EFV/FTC/TDF).[5]

Participant Population

The trials enrolled treatment-naive adults with HIV-1 infection. Key inclusion criteria included:

Study Endpoints

-

Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA < 50 copies/mL at Week 48.[7]

-

Secondary Efficacy Endpoints: The proportion of participants with HIV-1 RNA < 50 copies/mL at Week 96, and the change from baseline in CD4+ T-cell count.[7][9]

-

Safety Endpoints: Evaluation of adverse events and changes in fasting serum lipid profiles.[7]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the DRIVE-FORWARD and a pooled analysis of DRIVE-FORWARD and DRIVE-AHEAD trials.

Table 1: Baseline Characteristics of Study Participants

| Characteristic | DRIVE-FORWARD: this compound Arm (n=383) | DRIVE-FORWARD: DRV+r Arm (n=383) |

| Median Age (years) | 32 | 32 |

| Male (%) | 86 | 88 |

| Median CD4+ T-cell count (cells/mm³) | 422 | 415 |

| HIV-1 RNA >100,000 copies/mL (%) | 22 | 20 |

Data from the DRIVE-FORWARD trial.[8]

Table 2: Efficacy Outcomes

| Outcome | DRIVE-FORWARD: this compound Arm | DRIVE-FORWARD: DRV+r Arm | Pooled Analysis: this compound | Pooled Analysis: Comparators |

| HIV-1 RNA < 50 copies/mL at Week 48 (%) | 84% | 80% | 84.1% | 80.4% |

| HIV-1 RNA < 50 copies/mL at Week 96 (%) | 73.1% | 66.0% | - | - |

| Mean change in CD4+ T-cell count at Week 48 (cells/mm³) | +193 | +186 | +195.5 | +187.0 |

DRIVE-FORWARD data from Molina et al., 2018 and Merck Announcement, 2018.[7][8] Pooled analysis data from a prespecified analysis of DRIVE-FORWARD and DRIVE-AHEAD trials.[9]

Table 3: Safety Outcomes - Adverse Events and Lipid Changes

| Outcome | DRIVE-FORWARD: this compound Arm | DRIVE-FORWARD: DRV+r Arm |

| Drug-Related Adverse Events (%) | 31% | 31% |

| Diarrhea (%) | 5% | 13% |

| Nausea (%) | 7% | 8% |

| Headache (%) | 6% | 3% |

| Mean change in LDL-Cholesterol at Week 96 (mg/dL) | -0.4 | +14.0 |

| Mean change in Non-HDL-Cholesterol at Week 96 (mg/dL) | -0.5 | +17.7 |

| Mean change in Triglycerides at Week 96 (mg/dL) | -1.1 | +22.5 |

Data from the DRIVE-FORWARD trial.[7][8]

Experimental Protocols

Participant Screening and Enrollment

-

Objective: To identify and enroll eligible treatment-naive adults with HIV-1 infection.

-

Procedure:

-

Obtain written informed consent from all potential participants.

-

Conduct a comprehensive medical history and physical examination.

-

Collect blood and urine samples for baseline laboratory assessments, including:

-

Plasma HIV-1 RNA quantification.

-

CD4+ T-cell count.

-

Complete blood count with differential.

-

Serum chemistry profile (including renal and hepatic function tests).

-

Fasting lipid profile.

-

Hepatitis B and C serology.

-

Genotypic resistance testing to exclude participants with known resistance to study drugs.

-

-

Confirm eligibility based on the inclusion and exclusion criteria of the study protocol.

-

Treatment Administration and Randomization

-

Objective: To randomly assign eligible participants to a treatment arm and ensure proper administration of the study drug.

-

Procedure:

-

Utilize a stratified randomization design based on screening HIV-1 RNA levels (< or > 100,000 copies/mL) and the chosen NRTI backbone.[10]

-

Dispense the study medication (this compound or active comparator) in a double-blind manner.

-

Instruct participants to take the assigned medication orally, once daily, with or without food.

-

Monitor medication adherence at each study visit through pill counts and self-reporting.

-

Efficacy Assessments

-

Objective: To evaluate the antiviral activity of this compound.

-

Protocol for HIV-1 RNA Quantification: